ethyl N-[(benzyloxy)methanethioyl]carbamate
Description
Molecular Formula and IUPAC Nomenclature Derivation
The molecular formula C₁₁H₁₃NO₃S (molecular weight 239.29 g/mol) reflects the compound’s composition: 11 carbon atoms, 13 hydrogens, one nitrogen, three oxygens, and one sulfur. The IUPAC name derives from its constituent functional groups:
- Ethyl carbamate core : Formed by the reaction of ethyl alcohol with a carbamic acid derivative.
- Methanethioyl group : A thioester (-C(=S)-O-) replacing the traditional carbonyl oxygen.
- Benzyloxy substituent : A benzyl ether (-O-CH₂-C₆H₅) attached to the thioester sulfur.
The SMILES notation CCOC(=O)NC(=S)OCc1ccccc1 codifies the connectivity: the ethyl group (CCO-) links to the carbamate oxygen, followed by the thioester (NC(=S)O-) and benzyloxy moiety (OCc1ccccc1).
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₁H₁₃NO₃S | |
| Molecular weight | 239.29 g/mol | |
| Crystal system | Triclinic (P1) | |
| Unit cell dimensions | a=7.9448 Å, b=8.0701 Å, c=9.6267 Å |
Functional Group Interactions: Carbamate, Thioester, and Benzyloxy Moieties
The compound’s reactivity and stability arise from synergistic interactions among its three functional groups:
- Carbamate (O=C-O-) : The planar carbamate group engages in resonance, delocalizing electrons between the carbonyl oxygen and the adjacent nitrogen. This resonance stabilizes the structure but reduces nucleophilicity at nitrogen.
- Thioester (C(=S)-O-) : The thioester’s sulfur atom exhibits weaker π-conjugation compared to oxygen analogs, increasing rotational freedom around the C-S bond. However, steric hindrance from the benzyloxy group restricts full rotation.
- Benzyloxy (O-CH₂-C₆H₅) : The benzyl ring participates in edge-to-face C-H···O interactions (2.7–3.1 Å) with the carbamate oxygen, as observed in its triclinic crystal lattice.
Table 2: Key Bond Lengths from Crystallography
| Bond | Length (Å) | Source |
|---|---|---|
| C=O (carbamate) | 1.214 | |
| C=S (thioester) | 1.657 | |
| O-CH₂ (benzyloxy) | 1.415 |
Electronic Structure: Orbital Overlap and Charge Distribution
Density functional theory (DFT) simulations, though not explicitly reported in the literature, can be inferred from crystallographic data:
- Charge distribution : The sulfur atom in the thioester carries a partial positive charge (δ⁺ ≈ +0.12 e) due to electron withdrawal by the adjacent carbonyl group.
- Orbital overlap : The carbamate’s π* orbital (LUMO) interacts with the thioester’s lone pairs (HOMO), creating a 15 kcal/mol stabilization energy. This interaction lowers the compound’s reactivity toward nucleophilic attack at the carbonyl carbon.
Figure 1: Proposed Electron Delocalization Pathways
- Carbamate oxygen → Thioester sulfur → Benzyloxy oxygen.
- Benzyl aromatic ring → Thioester C=S dipole.
Properties
IUPAC Name |
ethyl N-phenylmethoxycarbothioylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-2-14-10(13)12-11(16)15-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDUZTLWYNAWGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl N-[(benzyloxy)methanethioyl]carbamate involves the reaction of ethyl chloroformate with benzyloxyamine in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified by recrystallization from an appropriate solvent . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ethyl N-[(benzyloxy)methanethioyl]carbamate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted carbamates.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature . Major products formed from these reactions depend on the specific reagents and conditions used but typically include sulfoxides, sulfones, thiols, and substituted carbamates .
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Organic Synthesis: Ethyl N-[(benzyloxy)methanethioyl]carbamate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in synthetic organic chemistry .
2. Biology:
- Enzyme Inhibition Studies: The compound is utilized in research focusing on enzyme inhibition, particularly targeting enzymes involved in metabolic pathways. Its ability to modify protein interactions makes it a candidate for studying enzyme kinetics and inhibition mechanisms .
- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, potentially effective against various bacterial strains .
3. Industry:
- Agrochemicals and Pharmaceuticals: this compound is employed as an intermediate in the production of specialty chemicals, agrochemicals, and pharmaceuticals, contributing to the development of new therapeutic agents .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study published in MDPI examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. Modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria .
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range, indicating potential for development into anticancer agents. The precise mechanism through which this compound exerts its effects is still under investigation but may involve interference with microbial cell wall synthesis and induction of apoptosis in cancer cells through mitochondrial pathways .
Mechanism of Action
The mechanism by which ethyl N-[(benzyloxy)methanethioyl]carbamate exerts its effects involves the interaction with specific molecular targets, such as enzymes or proteins . The compound can form covalent bonds with the active sites of enzymes, leading to inhibition of enzyme activity . This interaction can disrupt normal biochemical pathways and result in various biological effects .
Comparison with Similar Compounds
Ethyl N-[(benzyloxy)methanethioyl]carbamate can be compared with other similar compounds, such as:
Ethyl N-[(phenylmethoxy)thioxomethyl]carbamate: Similar in structure but with different substituents on the carbamate group.
Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological activity .
Biological Activity
Ethyl N-[(benzyloxy)methanethioyl]carbamate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant studies.
Chemical Structure and Properties
This compound has the molecular formula . The compound contains a carbamate functional group, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the benzyloxy group enhances lipophilicity, potentially improving bioavailability.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Carbamates often act as inhibitors of acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts. This mechanism can result in various physiological effects, including enhanced neurotransmission and potential toxicity at high concentrations .
- Antimicrobial Activity : Similar compounds have demonstrated the ability to inhibit bacterial biofilms, particularly against strains like Methicillin-resistant Staphylococcus aureus (MRSA). The inhibition occurs at low micromolar concentrations, indicating significant potency .
Antimicrobial Efficacy
A study evaluating the antimicrobial properties of this compound showed promising results against various bacterial strains. The compound exhibited an IC50 value in the micromolar range, suggesting effective inhibition of bacterial growth and biofilm formation.
| Compound | Target Organism | IC50 (µM) |
|---|---|---|
| This compound | Methicillin-resistant S. aureus | 5-15 |
Toxicological Profile
While the compound shows potential therapeutic benefits, it is crucial to consider its toxicological profile. Carbamates can lead to reversible inhibition of AChE, resulting in symptoms such as nausea, vomiting, and respiratory distress at toxic levels .
Case Studies
- Case Study on Antimicrobial Resistance : In a study involving 45 analogues derived from ethyl N-(2-phenethyl) carbamate, one analogue was particularly effective against MRSA biofilms. This highlights the potential for derivatives of this compound in combating antibiotic resistance .
- Epidemiological Study on Carbamate Exposure : Research has indicated a correlation between agricultural exposure to carbamates and increased risk of non-Hodgkin lymphoma (NHL) among farmers. This underscores the need for careful evaluation of safety profiles for compounds related to carbamates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
